molecular formula C8H11BFNO4S B1434249 (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid CAS No. 1704121-57-2

(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1434249
CAS No.: 1704121-57-2
M. Wt: 247.06 g/mol
InChI Key: ZAOBAJDXTMHAKF-UHFFFAOYSA-N
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Description

(3-(N,N-Dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a sophisticated boronic acid derivative highly valued in synthetic organic chemistry, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is a cornerstone method for constructing biaryl and heterobiaryl compounds, which are privileged scaffolds in medicinal chemistry and materials science [https://www.ncbi.nlm.nih.gov/books/NBK385366/]. The compound integrates two critical functional groups: a boronic acid, which facilitates the cross-coupling, and a dimethylsulfamoyl group, which can act as a bioisostere or impart specific physicochemical properties to the resulting molecule. The presence of the fluorine atom offers opportunities for further synthetic manipulation and can influence the molecule's electronic characteristics and metabolic stability. Researchers utilize this reagent in the discovery and development of pharmaceutical candidates, especially for creating complex molecules that may target a wide range of diseases. The dimethylsulfamoyl moiety is a feature of interest in drug design, often used to modulate solubility, bioavailability, and target binding [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01124]. As a solid, this compound requires careful handling and storage under inert atmosphere to preserve its reactivity. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(dimethylsulfamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOBAJDXTMHAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C10H15BFNO4S. The compound is synthesized through a series of reactions involving boronic acid derivatives and sulfonamide groups. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, disrupting critical biochemical pathways. The sulfonamide group enhances this activity by providing additional sites for molecular interaction.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this boronic acid can reduce cell viability in prostate cancer cells while maintaining the viability of healthy cells.

CompoundCell Viability (%) at 5 µMHealthy Cell Viability (%)
B53371
B74495

These results suggest a selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound's mechanism as an enzyme inhibitor has been explored extensively. The boronic acid group is known to interact with serine proteases and other enzymes, leading to inhibition of their activity. This effect has implications for therapeutic applications in diseases where enzyme overactivity is a concern.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Comparable Boronic Acids
Compound Name Molecular Formula Molecular Weight Substituents Key Effects on Reactivity/Activity
(3-(N,N-Dimethylsulfamoyl)-4-fluorophenyl)boronic acid C₈H₁₀BFNO₄S ~259.09 3-dimethylsulfamoyl, 4-fluoro Enhanced Suzuki coupling reactivity ; potential enzyme inhibition
(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid C₉H₁₄BNO₅S 259.09 3-dimethylsulfamoyl, 4-methoxy Reduced electrophilicity due to electron-donating methoxy group; lower reactivity in couplings
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid C₁₀H₁₂BF₃NO₄S 329.08 4-propylsulfamoyl, 2-CF₃ Increased steric bulk and lipophilicity; potential for selective binding
(4-Fluoro-3-hydroxyphenyl)boronic acid C₆H₆BFO₃ 155.92 4-fluoro, 3-hydroxy High polarity due to hydroxyl group; strong diol-binding capacity
[4-(Dimethylsulfamoyl)phenyl]boronic acid C₈H₁₂BNO₄S 245.06 4-dimethylsulfamoyl Comparable electron withdrawal but lacks fluorine; moderate coupling efficiency

Key Observations:

  • Electron-Withdrawing Effects : The fluorine and dimethylsulfamoyl groups synergistically enhance electrophilicity in the target compound, improving Suzuki coupling yields compared to methoxy-substituted analogs .
  • Steric Considerations : The trifluoromethyl group in 4-(N-propylsulfamoyl)-2-trifluoromethylphenylboronic acid introduces steric hindrance, which may reduce coupling efficiency but improve target selectivity .
  • Biological Activity : Benzofuran-based boronic acids (e.g., K4J, K4S) demonstrate that dimethylsulfamoyl and fluorine substituents are critical for binding to viral polymerase palm domains .

Reactivity in Cross-Coupling Reactions

The target compound’s electron-deficient aromatic ring facilitates oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions. For example:

  • In , a related adamantyl-fluorophenyl boronic acid achieved high coupling efficiency with thiazole bromides.
  • highlights similar coupling protocols for triazolopyrimidine derivatives, underscoring the importance of electron-withdrawing groups for reaction success .

By contrast, methoxy-substituted analogs exhibit lower reactivity due to electron donation, requiring harsher conditions .

Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group improves water solubility compared to non-polar substituents (e.g., trifluoromethyl), though fluorine’s hydrophobicity may offset this slightly.
  • Stability : Fluorine’s electronegativity stabilizes the boronic acid against protodeboronation, a common degradation pathway .

Preparation Methods

General Synthetic Strategies for Substituted Fluorophenylboronic Acids

The synthesis of fluorophenylboronic acids commonly starts from halogenated or formyl-substituted fluorobenzenes, which are then functionalized and converted to boronic acids via lithiation or transition metal-catalyzed borylation.

  • Formyl-Substituted Fluorophenyl Boronic Acid Precursors : 4-fluoro-3-formylphenylboronic acid is a key intermediate used to prepare various substituted phenylboronic acids by condensation or substitution reactions.

  • Reflux Condensation in Ethanol : Aromatic amines or substituted anilines react with formylphenylboronic acid derivatives under reflux in ethanol at 100 °C for 24 hours to form imine or related derivatives, which can be further modified.

Specific Preparation Approaches for (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic Acid

While direct literature describing the exact preparation of this compound is limited, related synthetic methods for similar substituted phenylboronic acids provide a reliable framework:

Sulfamoyl Group Introduction

  • The N,N-dimethylsulfamoyl group is typically introduced via sulfonamide formation by reacting an appropriate aromatic amine with dimethylsulfamoyl chloride or related sulfonylating agents.

  • For example, starting from 3-amino-4-fluorophenylboronic acid or its protected form, the amino group can be converted to the N,N-dimethylsulfamoyl substituent using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine as base) in an inert solvent such as dichloromethane or THF.

Boronic Acid Installation

  • The boronic acid group can be installed by lithiation of a halogenated aromatic precursor followed by quenching with trialkyl borate and subsequent acidic work-up.

  • Alternatively, transition metal-catalyzed borylation (e.g., palladium-catalyzed Miyaura borylation) of a halogenated fluorophenyl derivative bearing the N,N-dimethylsulfamoyl substituent can be employed.

Example Synthetic Route (Inferred from Related Literature)

Step Reaction Conditions Notes
1 Synthesis of 3-amino-4-fluorophenylboronic acid From 4-fluoro-3-bromophenylboronic acid via Pd-catalyzed amination or lithiation-amination Precursor for sulfamoyl introduction
2 Sulfonamide formation React 3-amino-4-fluorophenylboronic acid with dimethylsulfamoyl chloride in presence of base (e.g., triethylamine) in DCM, 0 °C to RT Forms N,N-dimethylsulfamoyl substituent
3 Purification Recrystallization or chromatography Isolate pure this compound

Supporting Research Findings and Data

  • Reflux Condensation Reactions : Studies show that refluxing substituted anilines with 3-formyl phenylboronic acid derivatives in ethanol yields high purity products after solvent removal and washing.

  • Boronic Acid Functionalization : On-resin conjugation methods for fluorophenylboronic acids demonstrate the stability and reactivity of 4-fluoro-3-boronic acid derivatives, enabling further functional group transformations.

  • Scale and Yield : Large-scale syntheses of fluorinated bicycloalkyl boronic acids indicate that controlled reaction conditions (temperature, atmosphere, reagent equivalents) are critical for optimizing yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Reference
Lithiation of halogenated fluorobenzene n-BuLi, B(OMe)3, acidic work-up Fluorophenylboronic acid intermediate General synthetic knowledge
Pd-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, solvent Installation of boronic acid group
Sulfonamide formation Dimethylsulfamoyl chloride, base (Et3N), DCM, 0 °C to RT Introduction of N,N-dimethylsulfamoyl group Inferred from sulfonamide synthesis literature
Reflux condensation (for related imine derivatives) Amines + 3-formyl phenylboronic acid, EtOH, 100 °C, 24 h Formation of substituted boronic acid derivatives
On-resin conjugation (peptide context) FPBA, coupling reagents, DMF, RT, 12 h Functionalized boronic acid conjugates

Notes on Purification and Characterization

  • Products are typically purified by recrystallization from ethanol or ethanol-water mixtures or by chromatographic methods.

  • Characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.

Q & A

Basic: What are the recommended synthetic routes for (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A modified Suzuki-Miyaura coupling is often employed, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between halogenated precursors and boronic esters . For example, highlights a protocol using (3-adamant-1-yl)-(4-fluorophenyl)boronic acid, where reaction times and protecting groups (e.g., phthalimide) are critical for yield optimization. Post-synthesis, purity is enhanced via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization in ethanol/water mixtures. Monitoring by TLC and HPLC (C18 columns, UV detection at 254 nm) ensures >95% purity .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:
¹H NMR (400 MHz, CDCl₃) should show distinct signals:

  • δ 2.95 ppm (s, 6H) : N,N-dimethyl protons of the sulfamoyl group.
  • δ 7.12–7.45 ppm (m, 3H) : Aromatic protons, with coupling patterns (e.g., J = 8.8 Hz for ortho-fluorine interactions).
  • δ 8.2–8.5 ppm (broad) : Boronic acid -B(OH)₂ protons (exchange broadened).
    ¹⁹F NMR confirms the fluorine substituent (δ -110 to -115 ppm). Compare with analogous compounds in and , where fluorophenyl and sulfonamide groups exhibit similar shifts .

Advanced: What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:
Protodeboronation is minimized by:

  • Additives : Triflate salts (e.g., AgOTf) stabilize the boronate intermediate .
  • pH Control : Buffered conditions (pH 7–9) reduce acid-catalyzed degradation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance boronate stability. demonstrates that steric hindrance from the dimethylsulfamoyl group may reduce protodeboronation rates compared to simpler boronic acids .

Advanced: How does the dimethylsulfamoyl group influence electronic properties and reactivity in cross-coupling?

Methodological Answer:
The electron-withdrawing dimethylsulfamoyl group decreases electron density on the aromatic ring, as quantified by Hammett constants (σ ≈ 0.6). This enhances electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., varying substituents in and ) show faster coupling rates compared to electron-donating groups .

Basic: What are the storage and handling protocols to prevent degradation?

Methodological Answer:
Store at 0–6°C under inert atmosphere (argon) in amber vials to prevent oxidation and moisture absorption. Desiccants (silica gel) are essential, as boronic acids hydrolyze in humid conditions. and emphasize cold storage for fluorophenyl boronic acid analogs to maintain stability .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH affecting boronic acid-diol binding). Use orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Measure dissociation constants (Kd) under standardized buffer conditions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
    and highlight HCV inhibitors where palm-site binding affinity varied with assay pH .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like viral RNA polymerases. For example, identifies palm-binding motifs in HCV inhibitors, where the boronic acid forms hydrogen bonds with catalytic residues .

Basic: What analytical techniques confirm the compound's purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, retention time compared to standards.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) with <2 ppm error.
  • Elemental Analysis : Validate C, H, N, S, and B content (±0.3%).
    and provide protocols for analogous compounds .

Advanced: How to design kinetic studies on diol-binding interactions?

Methodological Answer:
Use stopped-flow spectrophotometry to monitor boronic acid-diol adduct formation. Vary pH (5–9) and temperature (25–45°C) to derive rate constants (kon/koff). details similar studies with benzofuran derivatives .

Advanced: What are the challenges in crystallizing this compound, and how to address them?

Methodological Answer:
Crystallization is hindered by the polar boronic acid group. Strategies include:

  • Co-Crystallization Agents : Use diols (e.g., 1,2-ethanediol) to stabilize the structure.
  • Slow Evaporation : Employ mixed solvents (e.g., acetone/water) for gradual nucleation.
    and report XRD data for fluorophenyl boronic acids, emphasizing lattice stabilization via halogen bonds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid

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